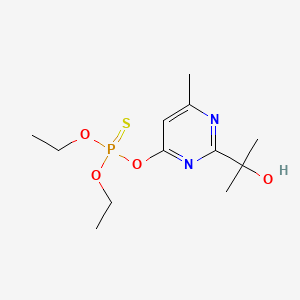![molecular formula C11H9NO B1330725 2,3-Dihydrofuro[2,3-b]quinoline CAS No. 14694-19-0](/img/structure/B1330725.png)
2,3-Dihydrofuro[2,3-b]quinoline
Übersicht
Beschreibung
2,3-Dihydrofuro[2,3-b]quinoline is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure, which contains both a quinoline and a furan ring fused together. Due to its interesting structural features, this compound has been investigated for its potential biological activities and therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,3-Dihydrofuro[2,3-b]quinoline compounds have been a focus of synthesis research. A significant advancement was the first asymmetric synthesis of these compounds through a cascade asymmetric aziridination/intramolecular ring-opening process. This process demonstrated good yields and high enantioselectivities, marking a milestone in the synthesis of 2,3-dihydrofuro[2,3-b]quinolines (Zhong & Bach, 2014). Another study focused on synthesizing various derivatives of this compound, exploring different methods such as iodoacetoxylation and dehydroacetoxylation (Shanmugam et al., 1973). Further research included the synthesis of 2,3-dihydrofuro[3,2-c]quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Gyul'budagyan & Sagatelyan, 1973).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of 2,3-dihydrofuro[2,3-b]quinolines. One study synthesized derivatives like 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol, evaluating their antioxidant capacities in systems such as DNA oxidation. This research found that certain derivatives could protect DNA against radical-induced oxidation, suggesting potential for biomedical applications (Wang & Liu, 2012).
Medicinal Chemistry
In the realm of medicinal chemistry, some this compound derivatives have been evaluated for their anti-inflammatory and antiallergic activities. A study in this field prepared various N-alkyl derivatives and tested them for these activities, identifying promising agents that could serve as prototypes for new antiallergic medications (Kuo et al., 1991).
Wirkmechanismus
Target of Action
The primary target of 2,3-Dihydrofuro[2,3-b]quinoline is DNA, specifically in the context of oxidation . The compound has been shown to have antioxidant capacities, protecting DNA against oxidation caused by various agents .
Mode of Action
This compound interacts with its target, DNA, by stabilizing the produced furoquinoline radical . This interaction is beneficial in protecting DNA against oxidation induced by agents such as Cu 2+ /glutathione (GSH), • OH, and 2,2′-azobis (2-amidinopropane hydrochloride) (AAPH) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of DNA. The compound’s antioxidant capacities allow it to decrease the oxidation rate of DNA induced by AAPH . This suggests that this compound may play a role in the cellular response to oxidative stress.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of DNA against oxidation . By stabilizing the produced furoquinoline radical, the compound can inhibit DNA oxidation for a period . This suggests that this compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
It is known that the compound’s antioxidant capacities can protect dna against oxidation in various experimental systems
Zukünftige Richtungen
The future directions for the research on 2,3-Dihydrofuro[2,3-b]quinoline could involve exploring its antioxidant capacities further, especially its role in protecting DNA against radical-induced oxidation . Additionally, more research could be done on its synthesis methods to enhance its pharmacological activities .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives, which are structurally similar to 2,3-Dihydrofuro[2,3-b]quinoline, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as inhibitors or activators of enzymes .
Cellular Effects
It is known that quinoline derivatives can influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level in various ways . For example, they can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation during isolation, which may affect its stability and long-term effects on cellular function .
Eigenschaften
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJXWKCNPULPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344669 | |
| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14694-19-0 | |
| Record name | 2,3-Dihydrofuro(2,3-b)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)



![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)



![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)



